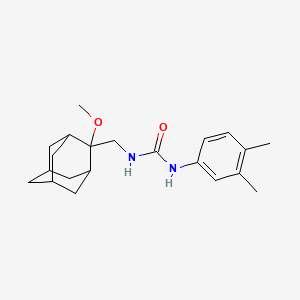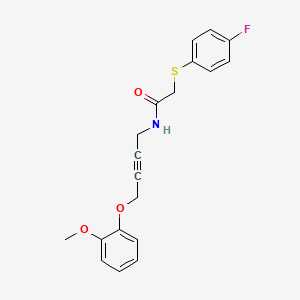
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用機序
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. It has also been found to inhibit the activity of p38 MAPK, a signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In addition, the compound has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit potent anti-cancer and anti-inflammatory activity at low concentrations. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide. One of the areas of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of research is the identification of its specific targets and signaling pathways, which could lead to the development of more targeted therapies. Additionally, the compound could be further studied for its potential applications in other diseases such as cardiovascular and metabolic disorders.
合成法
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been reported in several research articles. One of the most common methods involves the reaction of 4-fluorothiophenol with 4-(2-methoxyphenoxy)but-2-yn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(2-bromoethyl)acetamide to obtain the final product.
科学的研究の応用
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, the compound has shown promising results in treating neurological disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-23-17-6-2-3-7-18(17)24-13-5-4-12-21-19(22)14-25-16-10-8-15(20)9-11-16/h2-3,6-11H,12-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYXAGHOUBWCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorophenyl)thio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

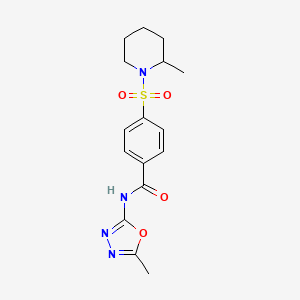

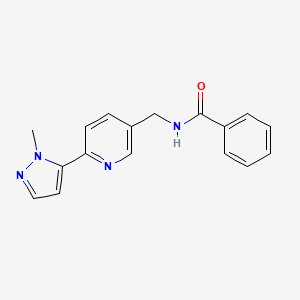

![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2539305.png)
![7-benzyl-1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2539306.png)


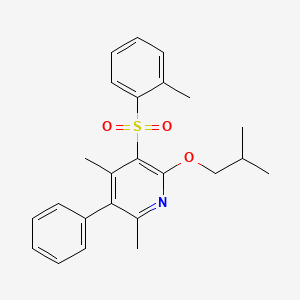
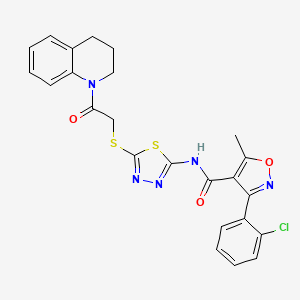
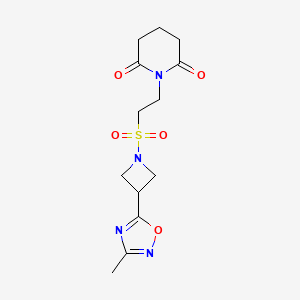

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)
